8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported to proceed under mild reaction conditions, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as halogenation, to introduce different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfenylated and selenylated derivatives, which have been shown to possess significant biological activities .
Scientific Research Applications
8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . Additionally, it acts as a CXCR3 antagonist, blocking the activity of this receptor and modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one include other derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, such as:
- 4H-pyrido[1,2-a]pyrimidin-4-one
- 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets this compound apart from its similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H |
InChI Key |
KUZBFHIIAZYFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=CN2C1=O)Cl |
Origin of Product |
United States |
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